6-Chloro-7-fluoroquinoxaline

Vue d'ensemble

Description

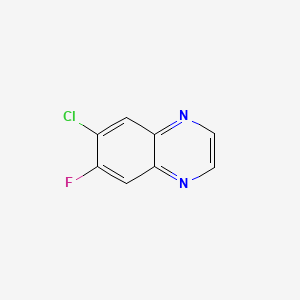

6-Chloro-7-fluoroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of chlorine and fluorine atoms in the 6th and 7th positions, respectively, enhances the compound’s chemical properties, making it a valuable scaffold for drug development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoroquinoxaline typically involves the condensation of 3-chloro-4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Green chemistry principles are often employed to minimize environmental impact, such as using less hazardous solvents and catalysts .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-7-fluoroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have enhanced biological activities .

Applications De Recherche Scientifique

Anticancer Applications

Quinoxaline derivatives, including 6-chloro-7-fluoroquinoxaline, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Mechanism of Action : Quinoxaline derivatives often target specific enzymes such as VEGFR-2, which plays a crucial role in tumor angiogenesis. For instance, studies have shown that certain quinoxaline derivatives possess significant inhibitory activity against VEGFR-2, with some compounds displaying IC50 values as low as 10.27 µM .

- Case Studies : A comprehensive evaluation of quinoxaline derivatives against multiple cancer cell lines (HCT116, HepG2, MCF-7) revealed varying degrees of cytotoxicity. For example, compound VIIa demonstrated optimal inhibitory activity against the HCT116 cell line (IC50 = 7.8 µM) while showing moderate activity against HepG2 .

Antiviral Applications

The antiviral potential of quinoxaline derivatives has also been a focus of research. These compounds exhibit activity against various viruses, including those responsible for respiratory infections and other viral diseases.

- Research Findings : A systematic review highlighted the efficacy of quinoxaline derivatives in inhibiting viral replication. Notably, compounds have shown effectiveness against herpes simplex virus (HSV) and cytomegalovirus . The structural modifications in quinoxaline can enhance their antiviral properties significantly.

- Synthetic Routes : Novel synthetic pathways have been developed to create more potent antiviral agents based on the quinoxaline structure. These advancements aim to improve bioavailability and reduce toxicity while maintaining or enhancing antiviral efficacy .

Antimicrobial Applications

Quinoxalines are recognized for their broad-spectrum antimicrobial activities, making them valuable in treating bacterial and fungal infections.

- Mechanism : The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens. For instance, certain derivatives have demonstrated significant antibacterial activity against resistant strains of bacteria .

- Case Studies : Research has documented the effectiveness of specific quinoxaline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the quinoxaline structure can lead to enhanced antimicrobial potency .

Imaging Diagnostics

Recent innovations have explored the use of quinoxaline derivatives in medical imaging, particularly for diagnosing diabetes mellitus.

- Application : A notable application involves using this compound as a diagnostic agent combined with GLP-1 receptor ligands for improved imaging of pancreatic beta cells. This method enhances the visualization of islets of Langerhans through techniques like PET and SPECT imaging .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 6-Chloro-7-fluoroquinoxaline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions lead to various biological effects, such as antiviral or anticancer activities .

Comparaison Avec Des Composés Similaires

6,7-Dichloroquinoxaline: Similar in structure but with two chlorine atoms instead of one chlorine and one fluorine.

7-Fluoroquinoxaline: Lacks the chlorine atom at the 6th position.

6-Chloroquinoxaline: Lacks the fluorine atom at the 7th position.

Uniqueness: 6-Chloro-7-fluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. This dual substitution pattern makes it a versatile scaffold for developing new therapeutic agents .

Activité Biologique

6-Chloro-7-fluoroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and research findings.

Target Pathways

this compound primarily targets viral pathogens and has been identified as a potential antiviral agent. It functions by inhibiting key processes necessary for viral replication, particularly through the inhibition of integrase enzymes critical for the integration of viral DNA into the host genome. This disruption effectively prevents the virus from multiplying and spreading within the host organism.

Biochemical Interactions

The compound interacts with various proteins and biomolecules involved in cellular responses to viral infections. It modulates gene expression related to antiviral responses, enhancing the cell's ability to combat infections. Additionally, it alters cellular metabolism by impacting enzymes involved in metabolic pathways, which further supports its antiviral effects.

Antiviral Activity

A systematic review highlighted the efficacy of quinoxaline derivatives, including this compound, against various viruses. The compound has demonstrated promising activity against human cytomegalovirus (HCMV) with an IC50 value in the nanomolar range, indicating potent antiviral properties .

Table 1: Antiviral Activity Comparison

| Compound | HCMV Pol Activity IC50 (nM) | HCMV Pra Activity IC50 (nM) |

|---|---|---|

| This compound | <50 | <100 |

| Ganciclovir | 1300 | - |

| Acyclovir | >20000 | - |

Anticancer Activity

In addition to its antiviral properties, this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and pancreatic (PANC-1) cancer cells. The compound's potency varies with dosage; lower doses effectively inhibit cancer cell growth while higher doses may lead to toxicity .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| PANC-1 | 15 |

| HT29 | 20 |

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of this compound. At lower doses, it effectively inhibits viral replication without notable toxicity. However, higher doses can lead to adverse effects on liver and kidney function. This threshold effect underscores the importance of optimizing dosage for therapeutic applications.

Case Studies

Several case studies have investigated the effects of this compound in vivo:

- Antiviral Efficacy in Animal Models : In studies involving animal models infected with HCMV, administration of the compound resulted in a marked decrease in viral load compared to control groups.

- Anticancer Studies : In xenograft models of breast cancer, treatment with this compound led to significant tumor regression, demonstrating its potential as a therapeutic agent .

Propriétés

IUPAC Name |

6-chloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUNEJYGLQSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.